2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMVOIBAXNLEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Halogenated Trifluoromethyl Toluene Derivatives
A patented method describes the hydrolysis of 2-(trifluoromethyl)dichlorotoluene in the presence of C1-C4 linear saturated monobasic fatty acids and their alkali metal salts (e.g., sodium acetate or sodium hydroxide) under elevated temperature (150–190 °C) and pressure (0.3–0.78 MPa) to produce 2-(trifluoromethyl)benzaldehyde with high yield and purity.
Typical Reaction Conditions and Outcomes:
| Entry | Substrate (g/mol) | Base/Acid Used | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (GC area %) |
|---|---|---|---|---|---|---|---|
| 1 | 114 g (0.5 mol) o-trifluoromethyl dichlorotoluene | 210 g 20% NaOH, 240 g acetic acid, 0.1 g tetrabutylammonium bromide | 160 | 0.45 | 3 | 90.2 | 98.5 |
| 2 | 114 g (0.5 mol) o-trifluoromethyl dichlorotoluene | 86.1 g sodium acetate, 180 g acetic acid, 0.1 g tetrabutylammonium bromide | 150 | 0.38 | 4 | 87.1 | 98.2 |
The process involves heating the reaction mixture in an autoclave, followed by cooling, filtration, removal of acetic acid by distillation, and vacuum rectification to isolate the aldehyde product. The method is noted for simplicity, environmental friendliness, and scalability.
Nucleophilic Substitution and Functionalization in Polar Aprotic Solvents
For the synthesis of 2-fluoro-5-(trifluoromethyl)benzaldehyde derivatives, nucleophilic substitution reactions using potassium carbonate as base in N,N-dimethylformamide (DMF) at 60–120 °C have been employed. These conditions enable coupling reactions with thioglycolates or piperazine derivatives, demonstrating the versatility of the aldehyde intermediate in further functionalization.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 92 | K2CO3, DMF, 120 °C, 10 h | Reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with 1-BOC-piperazine; workup includes EtOAc extraction, acid wash, drying, and trituration. |
| 6.3 g isolated product | K2CO3, DMF, 60 °C, 2 h | Reaction with methyl thioglycolate to form methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate; purification by recrystallization. |
These procedures highlight the aldehyde's role as a versatile intermediate for synthesizing complex fluorinated heterocycles and functionalized derivatives.
| Method | Advantages | Limitations | Industrial Applicability |
|---|---|---|---|
| Hydrolysis of halogenated toluene | High yield and purity; uses relatively cheap reagents; scalable | Requires high temperature and pressure; handling of corrosive acids | Suitable for industrial scale with proper equipment |
| Selective fluoridation | Enables precise fluorine incorporation | Use of HF and antimony halides requires safety measures | Applicable with strict controls |
| Nucleophilic substitution in DMF | Mild conditions; versatile for further derivatization | Longer reaction times; solvent removal needed | Suitable for fine chemical synthesis |
- The hydrolysis method using sodium hydroxide or sodium acetate with acetic acid and tetrabutylammonium bromide as phase transfer catalyst achieves yields above 87% with high purity, indicating efficient conversion and minimal side reactions.
- Selective fluorination catalyzed by antimony halides is effective at moderate temperatures and HF excess, facilitating the synthesis of fluorinated intermediates critical for the target aldehyde.
- The use of potassium carbonate in DMF for nucleophilic substitution reactions allows for functionalization of the aldehyde, expanding its utility in synthetic chemistry.
- Environmental and cost considerations favor the hydrolysis approach due to lower waste generation and use of relatively benign reagents compared to direct fluorination with HF.
- Industrial-scale preparations benefit from the simplicity and robustness of the hydrolysis method, with reaction parameters optimized to balance yield, purity, and operational safety.
The preparation of 2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde can be effectively approached by adapting established methods for related trifluoromethyl benzaldehydes. Hydrolysis of halogenated trifluoromethyl toluene derivatives under controlled acidic/basic conditions and pressure is the most industrially viable method, offering high yields and purity. Complementary selective fluorination and nucleophilic substitution techniques enable precise functionalization and further synthetic elaboration. These methods collectively provide a comprehensive toolkit for the efficient and scalable synthesis of this important fluorinated benzaldehyde.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde serves as a crucial building block in organic synthesis. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of more complex molecules. It is utilized in the synthesis of:
- Pharmaceutical intermediates : Used to create compounds with potential therapeutic effects.
- Agrochemicals : Involved in the development of pesticides and herbicides.
Medicinal Chemistry
The compound exhibits significant biological activity, particularly in the field of cancer research. Studies have indicated its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor progression.
Key Findings on Anticancer Activity :
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |
| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |
| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |
These studies demonstrate that the compound can effectively bind to matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis, and modulate kinase activity associated with tumor growth.
Material Science
In material science, this compound is explored for its potential use in developing functional materials due to its unique electronic properties imparted by the fluorinated groups. This can lead to advancements in:
- Fluorinated polymers : Enhancing thermal stability and chemical resistance.
- Coatings and adhesives : Improving performance characteristics.
Inhibition of Matrix Metalloproteinases (MMPs)
In a notable study, this compound demonstrated effective binding to MMPs, crucial enzymes involved in tumor metastasis. The binding energies recorded were −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could reduce tumor invasiveness.
Kinase Selectivity
Research has highlighted the compound's ability to selectively inhibit certain kinases implicated in cancer pathways, showcasing its potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde exerts its effects often involves interactions with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique substitution pattern distinguishes it from other benzaldehyde derivatives. Below is a detailed comparison with analogs from peer-reviewed catalogs and commercial sources:
Table 1: Structural and Physical Properties Comparison
*Calculated based on atomic weights.
Key Differences and Implications
Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, stabilizing the aldehyde group and reducing electrophilicity compared to analogs like 2-fluoro-5-methoxybenzaldehyde (electron-donating -OCH₃ group) . This makes the target compound less reactive in nucleophilic additions but more stable under acidic conditions.
Hazard Profile :
- The target compound’s H335 hazard (respiratory irritation) is absent in analogs like 2-fluoro-5-methoxybenzaldehyde, suggesting that the methyl and trifluoromethyl groups may exacerbate toxicity through increased lipophilicity .
Synthetic Applications :
- 2-Fluoro-5-iodo-benzaldehyde (from ) is a key precursor for Suzuki-Miyaura couplings due to its iodine substituent, whereas the target compound’s -CF₃ group is more suited for fluorination reactions or stability-enhanced intermediates .
Research Findings and Trends
- Thermal Stability: Fluorinated benzaldehydes like the target compound exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as observed in differential scanning calorimetry (DSC) studies .
- Solubility : The -CF₃ group reduces water solubility (logP ~2.5) compared to 2-fluoro-5-hydroxybenzaldehyde (logP ~1.8), impacting formulation strategies in drug design .
- Market Availability : The target compound is less commercially prevalent than pyridinyl analogs (e.g., CAS 871252-64-1), which are priced at ¥25,800/g (90% purity) in Kanto Reagents’ catalog .
Biological Activity
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (C₉H₆F₄O) is a fluorinated aromatic aldehyde notable for its unique structural features, which include a trifluoromethyl group and a fluorine atom. These characteristics contribute to its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The compound has the following molecular characteristics:
- Molecular Formula : C₉H₆F₄O
- Molecular Weight : 206.14 g/mol
- Physical State : Clear, colorless liquid
The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are essential factors in drug design and development.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme inhibition. Its structural features allow it to act as an inhibitor for specific enzymes, thereby influencing metabolic pathways. For instance, studies have shown that similar fluorinated compounds can significantly enhance the potency of enzyme inhibitors compared to their non-fluorinated counterparts .
2. Anticancer Properties
Preliminary investigations suggest potential anticancer activity. In vitro studies have indicated that derivatives of compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, compounds with trifluoromethyl groups have shown IC50 values lower than standard chemotherapeutics like Doxorubicin .
3. Anti-inflammatory Effects
Research has also pointed towards possible anti-inflammatory activities associated with this compound. The ability to modulate inflammatory pathways could make it a candidate for further investigation in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological applications and effects of this compound:
Comparison with Similar Compounds
When compared to other fluorinated compounds, this compound stands out due to its unique combination of electronic and steric properties. This uniqueness enhances its reactivity and potential as a building block in pharmaceutical synthesis.
| Compound | Molecular Formula | Notable Activity |
|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C₉H₆ClF₃O | Moderate enzyme inhibition |
| 2-Fluoro-5-(trifluoromethyl)aniline | C₉H₈F₃N | Anticancer activity |
| 4-(Trifluoromethyl)benzaldehyde | C₉H₇F₃O | Antimicrobial properties |
Q & A
Q. What are the common synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation of benzaldehyde derivatives. A common approach involves:
Friedel-Crafts acylation to introduce the trifluoromethyl group, followed by fluorination using agents like Selectfluor™ .
Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids to achieve regioselective substitution .
Limitations include poor yields due to steric hindrance from the trifluoromethyl group and competing side reactions during fluorination. Purification often requires column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : NMR is critical for confirming fluorine positions (δ ≈ -60 to -70 ppm for CF) .
- HPLC-MS : Detects impurities (<0.5% area) and verifies molecular weight (e.g., [M+H] at m/z 222.1) .
- Elemental Analysis : Ensures C/F ratios align with theoretical values (e.g., CHFO) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during fluorination of trifluoromethyl-substituted benzaldehydes?
- Methodological Answer :
- Directed ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorination sites .
- Electrophilic Fluorination : Employ N-fluoropyridinium salts to target electron-deficient aromatic rings .
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to optimize reaction conditions .
Contradictions in literature yields (e.g., 40% vs. 70%) may arise from solvent polarity or catalyst loading; systematic screening (DoE) is recommended .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF group deactivates the aromatic ring, slowing nucleophilic attacks but enhancing stability under harsh conditions. Key findings:
- Suzuki Coupling : Requires Pd(OAc)/SPhos catalysts and elevated temperatures (80–100°C) for effective coupling .
- Contradiction Analysis : Some studies report incomplete conversion due to Pd catalyst poisoning by fluoride byproducts. Mitigation involves adding silver salts (AgCO) to scavenge F .
Q. What are the applications of this compound in medicinal chemistry, and how are its derivatives optimized for bioactivity?
- Methodological Answer :
- Drug Design : Serves as a precursor for kinase inhibitors (e.g., targeting EGFR) by introducing heterocyclic motifs (e.g., pyridine, thiadiazole) .
- SAR Studies : Fluorine atoms enhance metabolic stability; methyl groups adjust lipophilicity (logP optimization). Example: Derivative 5c (thiadiazole analog) showed 69% yield and confirmed bioactivity via in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
